Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester
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Overview
Description
Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester is a complex organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a diethyl ester group attached to the propanedioic acid backbone, along with a 3-hydroxyphenyl and a 2-nitroethyl substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with 3-hydroxybenzaldehyde and nitroethane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a reagent in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl acetamidomalonate: A derivative of malonic acid with an acetamido group, used in the synthesis of amino acids and peptides.
Uniqueness
Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester is unique due to the presence of both hydroxyl and nitro groups, which impart distinct reactivity and potential biological activity. Its complex structure allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
diethyl 2-[1-(3-hydroxyphenyl)-2-nitroethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-3-22-14(18)13(15(19)23-4-2)12(9-16(20)21)10-6-5-7-11(17)8-10/h5-8,12-13,17H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKCAMHCYYZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=CC=C1)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482921 |
Source
|
Record name | Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62253-67-2 |
Source
|
Record name | Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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